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Compound of Interest

Compound Name: 2-Chloro-3-iodophenol

Cat. No.: B1312723 Get Quote

This guide provides a comparative overview of computational studies on the properties of

halophenols, tailored for researchers, scientists, and drug development professionals. It

summarizes key quantitative data, details the computational methodologies used to obtain this

data, and visualizes the typical workflow for such studies.

Comparative Data on Halophenol Properties
Computational chemistry provides valuable insights into the physicochemical properties of

halophenols, which are crucial for understanding their environmental fate, toxicity, and potential

as pharmaceutical scaffolds. Below are comparative data for key properties derived from

various computational studies.

Table 1: Acute Toxicity of Selected Halophenols to Tetrahymena pyriformis

The toxicity of halogenated phenols is often evaluated using Quantitative Structure-Activity

Relationship (QSAR) models. The data below represents the experimental toxicity values

(pIC50), which are used to build and validate these computational models. A higher pIC50

value indicates greater toxicity.
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Compound Name pIC50 (µM)

4-Fluorophenol 0.017

2-Chlorophenol 0.183

4-Chlorophenol 0.545

2-Bromophenol 0.330

3-Bromophenol 1.145

2,3-Dichlorophenol 1.276

2,4-Dibromophenol 1.398

2,4,6-Trichlorophenol 2.138

2,4,6-Tribromophenol 2.710

Data sourced from a 3D-QSAR study on 43 halogenated phenols.[1]

Table 2: Computationally Determined O-H Bond Dissociation Enthalpies (BDE)

The O-H bond dissociation enthalpy is a measure of the antioxidant capacity of a phenol.

Lower BDE values indicate that the phenol can more readily donate its hydrogen atom to

scavenge free radicals. The values below were calculated using Density Functional Theory

(DFT).

Compound Name
Basis Set: 6-311G(d,p)
(kcal/mol)

Basis Set: 6-
311++G(2df,2p) (kcal/mol)

Phenol (Reference) 81.3 86.8

para-Fluorophenol 81.6 87.1

meta-Fluorophenol 82.5 87.9

para-Chlorophenol 81.8 87.3

meta-Chlorophenol 82.3 87.7
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Data calculated using the (RO)B3LYP procedure.[2]

Table 3: Accuracy of Computational pKa Determination Methods

The acid dissociation constant (pKa) is a critical parameter influencing a molecule's absorption

and distribution. Direct pKa calculation using computational methods can be challenging. The

table below compares the accuracy of different computational protocols.

Method Key Features
Mean Absolute Error (pKa
units)

Direct Approach with Explicit

Water

CAM-B3LYP functional, 6-

311G+dp basis set, SMD

solvation model, 2 explicit

water molecules.[3][4]

0.3

Absolute pKa Calculation

CBS-QB3 for gas-phase free

energy, CPCM solvation model

on solvent-phase optimized

structures.[5]

< 0.4

Linear Correlation

M06-2X, B3LYP, etc. with PCM

solvation model, correlated

against experimental values.[6]

0.26 - 0.27

Experimental and Computational Protocols
The data presented above is derived from specific computational methodologies.

Understanding these protocols is essential for interpreting and replicating the results.

Protocol 1: QSAR Modeling for Acute Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate

the chemical structure of a compound to its biological activity.

Data Source: Acute toxicity data for a set of 43 halogenated phenols, expressed as the

concentration causing 50% inhibition of growth (IC50) in Tetrahymena pyriformis, were

obtained from existing literature.[7][8]
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Descriptor Calculation:

The three-dimensional structures of the halophenol molecules were optimized using

Density Functional Theory (DFT).

A common method employed is the B3LYP functional with the 6-31G(d,p) basis set.[7][8]

Quantum chemical descriptors such as the energy of the highest occupied molecular

orbital (HOMO), dipole moment, and the sum of halogen electric charges were calculated.

[7][8] The octanol-water partition coefficient is also a key descriptor.[7]

Model Development:

The calculated descriptors were used as independent variables and the toxicity data (-

lgIC50) as the dependent variable.

Multiple Linear Regression (MLR) and Support Vector Machine (SVM) are commonly used

statistical methods to build the QSAR model.[7][8]

Validation: The predictive power and stability of the developed models were validated using

cross-validation (leave-one-out) and external validation sets.[7][8]

Protocol 2: Computational pKa Determination

This protocol describes an accurate "direct approach" for computing the pKa of phenols without

relying on empirical corrections.

Thermodynamic Cycle: The calculation is based on a thermodynamic cycle that relates the

gas-phase acidity to the solution-phase pKa.

Geometry Optimization: The geometries of the phenol and its corresponding phenoxide

anion are optimized.

Computational Level:

Functional: CAM-B3LYP.[3][4]

Basis Set: 6-311G+dp.[3][4]
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Solvation Model:

A continuum solvation model, specifically the Solvation Model based on Density (SMD), is

used to calculate the free energy of solvation.[3][4]

Crucially, two explicit water molecules are included in the calculation to accurately model

the hydrogen bonding interactions with the solvent.[3][4]

pKa Calculation: The pKa is calculated from the computed free energy difference between

the acid and its conjugate base in the solvated state. This method has been shown to yield a

mean absolute error of only 0.3 pKa units.[3]

Protocol 3: O-H Bond Dissociation Enthalpy (BDE) Calculation

BDE is calculated as the enthalpy change of the homolytic cleavage of the O-H bond.

Reaction Definition: The BDE for a phenol (ArOH) corresponds to the enthalpy change of the

reaction: ArOH → ArO• + H•.[9]

Energy Calculations: The total electronic energies and thermal corrections to the enthalpy

are calculated for the parent phenol (ArOH), the corresponding phenoxyl radical (ArO•), and

a hydrogen atom (H•).

Computational Method:

The (RO)B3LYP (Restricted Open-shell) procedure is used for the radical species.

Calculations are performed with basis sets such as 6-311G(d,p) and the more extensive 6-

311++G(2df,2p) for higher accuracy.[2]

BDE Calculation: The BDE is computed as: BDE = H(ArO•) + H(H•) - H(ArOH), where H is

the calculated enthalpy of each species at 298 K.

Visualized Workflow for Computational Analysis
The following diagram illustrates a typical workflow for a comprehensive computational study

comparing the properties of a series of halophenols.
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Caption: Workflow for computational analysis of halophenol properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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